Cas no 2097945-49-6 (2-Amino-1-(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one)
![2-Amino-1-(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one structure](https://ja.kuujia.com/scimg/cas/2097945-49-6x500.png)
2-Amino-1-(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one 化学的及び物理的性質
名前と識別子
-
- 2-amino-1-(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one
- 2-amino-1-[4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl]propan-1-one
- 2-Amino-1-(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one
-
- インチ: 1S/C12H22N2O2/c1-9(13)11(16)14-6-10(7-15)12(8-14)4-2-3-5-12/h9-10,15H,2-8,13H2,1H3
- InChIKey: AQBIFZYZNZRPBL-UHFFFAOYSA-N
- ほほえんだ: OCC1CN(C(C(C)N)=O)CC21CCCC2
計算された属性
- せいみつぶんしりょう: 226.168127949 g/mol
- どういたいしつりょう: 226.168127949 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 274
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ぶんしりょう: 226.32
- 疎水性パラメータ計算基準値(XlogP): 0.2
- トポロジー分子極性表面積: 66.6
2-Amino-1-(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1907-6627-2.5g |
2-amino-1-(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one |
2097945-49-6 | 95%+ | 2.5g |
$802.0 | 2023-09-07 | |
Life Chemicals | F1907-6627-5g |
2-amino-1-(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one |
2097945-49-6 | 95%+ | 5g |
$1203.0 | 2023-09-07 | |
Life Chemicals | F1907-6627-10g |
2-amino-1-(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one |
2097945-49-6 | 95%+ | 10g |
$1684.0 | 2023-09-07 | |
TRC | A190736-1g |
2-Amino-1-(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one |
2097945-49-6 | 1g |
$ 570.00 | 2022-06-08 | ||
Life Chemicals | F1907-6627-0.25g |
2-amino-1-(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one |
2097945-49-6 | 95%+ | 0.25g |
$361.0 | 2023-09-07 | |
Life Chemicals | F1907-6627-1g |
2-amino-1-(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one |
2097945-49-6 | 95%+ | 1g |
$401.0 | 2023-09-07 | |
TRC | A190736-500mg |
2-Amino-1-(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one |
2097945-49-6 | 500mg |
$ 365.00 | 2022-06-08 | ||
Life Chemicals | F1907-6627-0.5g |
2-amino-1-(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one |
2097945-49-6 | 95%+ | 0.5g |
$380.0 | 2023-09-07 | |
TRC | A190736-100mg |
2-Amino-1-(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one |
2097945-49-6 | 100mg |
$ 95.00 | 2022-06-08 |
2-Amino-1-(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one 関連文献
-
Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
-
A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
-
Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
-
4. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
-
Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
-
6. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
-
Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
-
Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
-
Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636
-
Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
2-Amino-1-(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-oneに関する追加情報
Introduction to 2-Amino-1-(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one (CAS No. 2097945-49-6)
2-Amino-1-(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one (CAS No. 2097945-49-6) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique spirocyclic structure and amino functional group, holds potential for various therapeutic applications, particularly in the areas of neurodegenerative diseases and central nervous system (CNS) disorders.
The spirocyclic structure of 2-Amino-1-(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one is a key feature that contributes to its biological activity. Spirocyclic compounds are known for their enhanced stability and improved pharmacokinetic properties, making them attractive candidates for drug development. The presence of the amino group further enhances the compound's ability to interact with biological targets, such as receptors and enzymes, thereby modulating their activity.
Recent studies have highlighted the potential of 2-Amino-1-(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. These diseases are characterized by the progressive loss of neuronal function, and current therapeutic options are limited. The unique structure of this compound allows it to cross the blood-brain barrier (BBB) efficiently, a critical factor for drugs targeting the CNS.
In preclinical studies, 2-Amino-1-(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one has demonstrated promising results in animal models of neurodegeneration. It has been shown to exhibit neuroprotective effects by reducing oxidative stress and inhibiting apoptosis in neuronal cells. Additionally, the compound has been found to modulate key signaling pathways involved in neurodegeneration, such as the PI3K/Akt and MAPK pathways.
The hydroxymethyl group in 2-Amino-1-(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one plays a crucial role in its pharmacological activity. This functional group enhances the compound's solubility and bioavailability, which are essential for effective drug delivery. Furthermore, the hydroxymethyl group may participate in hydrogen bonding interactions with target proteins, contributing to the compound's high binding affinity.
From a synthetic perspective, 2-Amino-1-(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one can be prepared through a series of well-defined chemical reactions. The synthesis typically involves the formation of the spirocyclic core followed by functionalization steps to introduce the amino and hydroxymethyl groups. Recent advancements in synthetic methods have led to more efficient and scalable routes for producing this compound, making it more accessible for further research and development.
In addition to its potential in neurodegenerative diseases, 2-Amino-1-(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one has also shown promise in other therapeutic areas. For instance, preliminary studies suggest that it may have anti-inflammatory properties, which could be beneficial in treating conditions such as multiple sclerosis and rheumatoid arthritis. The compound's ability to modulate immune responses and reduce inflammation makes it a valuable candidate for further investigation.
The safety profile of 2-Amino-1-(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one is another important aspect that has been evaluated in preclinical studies. Toxicity assessments have indicated that the compound is well-tolerated at therapeutic doses, with minimal side effects observed in animal models. These findings support its potential for clinical translation and human use.
Overall, 2-Amino-1-(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one (CAS No. 2097945-49-6) represents a promising lead compound in the development of novel therapeutics for various diseases. Its unique chemical structure, coupled with its favorable pharmacological properties, positions it as a valuable asset in pharmaceutical research and drug discovery efforts.
2097945-49-6 (2-Amino-1-(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one) 関連製品
- 1807205-17-9(Ethyl 6-chloro-2-cyano-3-(hydroxymethyl)phenylacetate)
- 1340171-37-0(2-Pentanone, 5-[[(3-methylphenyl)methyl]thio]-)
- 1504671-30-0(1-(2-methylpentyl)-1H-1,2,3-triazol-4-amine)
- 1780424-19-2(6-methylindolin-7-amine)
- 696650-38-1(2-2-(ethanesulfonyl)-1H-1,3-benzodiazol-1-yl-1-(piperidin-1-yl)ethan-1-one)
- 95732-59-5(Hedyotisol A)
- 2134235-86-0(2,2-Dimethyl-4-oxo-3,7,10,13,16,19,22,25-octaoxaoctacosan-28-oic acid)
- 81323-69-5(2-hydroxy-5-propylbenzaldehyde)
- 2648955-95-5(2-(Difluoromethyl)-5-fluorobenzene-1-sulfonyl fluoride)
- 2229457-91-2(3-amino-1-(2-fluoro-4-hydroxyphenyl)cyclobutane-1-carboxylic acid)




